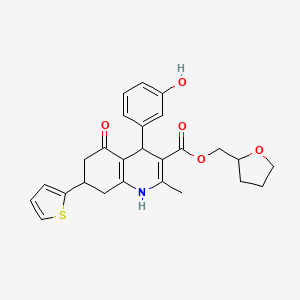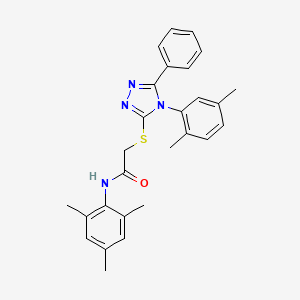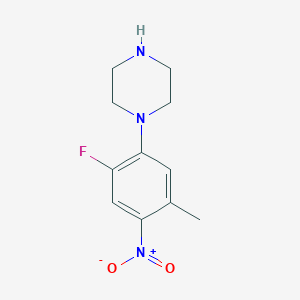![molecular formula C20H21N3OS B11079166 N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11079166.png)
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine typically involves the reaction of 4-methylbenzaldehyde with morpholine and thiosemicarbazide under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine has several scientific research applications:
作用機序
The mechanism of action of N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits the biosynthesis of bacterial lipids, disrupting the cell membrane and leading to cell death . In anticancer research, it interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral properties, this compound is structurally different but shares some biological activities with N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine.
Uniqueness
This compound is unique due to its combination of a thiazole ring with a morpholino group, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21N3OS/c1-16-7-9-17(10-8-16)19-15-25-20(21-18-5-3-2-4-6-18)23(19)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3 |
InChIキー |
GPKAVKUVNOXNDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)

![3'-(1H-Indol-3-ylmethyl)-5'-isopropyl-1-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11079123.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
![3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11079133.png)

![Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11079151.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079156.png)
methyl}aniline](/img/structure/B11079158.png)
![1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline](/img/structure/B11079164.png)

